

Application Notes and Protocols: SR 142948 in Combination with Pharmacological Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of **SR 142948**, a potent and selective non-peptide neurotensin receptor (NTR) antagonist, in combination with other pharmacological agents. **SR 142948** is a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Its ability to cross the blood-brain barrier makes it suitable for *in vivo* studies.[1][2]

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. It is closely associated with the dopamine system and has been implicated in the pathophysiology of schizophrenia, drug addiction, and Parkinson's disease.

SR 142948 acts as an antagonist at neurotensin receptors, primarily NTS1 and NTS2, thereby blocking the effects of endogenous neurotensin.[3] This property makes it an excellent pharmacological tool to probe the functional significance of the neurotensin system in the context of other neurotransmitter systems.

This document outlines protocols for utilizing **SR 142948** in combination with psychostimulants (amphetamine and MDMA) and antipsychotics (haloperidol) to study behavioral and signaling outcomes.

Data Presentation

Table 1: In Vitro Binding Affinities and Potencies of SR 142948

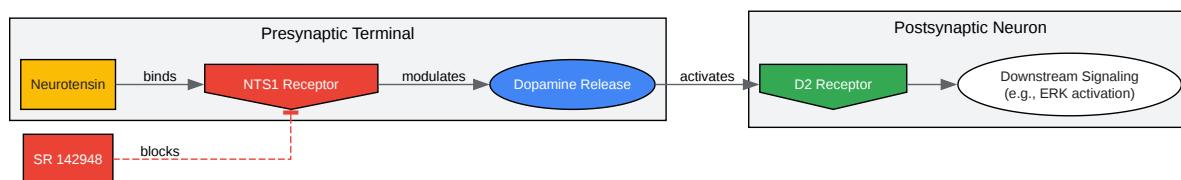

Preparation	Ligand/Effect Measured	IC ₅₀ (nM)
h-NTR1-CHO cells	[¹²⁵ I-Tyr ³]NT Binding	1.19[1][2]
HT-29 cells	[¹²⁵ I-Tyr ³]NT Binding	0.32[1][2]
Adult Rat Brain	[¹²⁵ I-Tyr ³]NT Binding	3.96[1][2]
HT-29 cells	NT-induced Inositol Monophosphate Formation	3.9[1][2]

Table 2: In Vivo Effects of SR 142948 in Combination with Neuropeptides (NT)

Animal Model	NT-Induced Effect	SR 142948 Administration	Dosage	Outcome
Rat	Hypothermia	p.o.	2 mg/kg	53% blockade of NT-induced hypothermia[1]
Mouse	Hypothermia	p.o.	4 mg/kg	54% blockade of NT-induced hypothermia[1]
Mouse	Turning Behavior	p.o.	2 µg/kg	Inhibition of NT-induced turning behavior[1]
Rat	Acetylcholine Release	i.p.	0.01, 0.03, 0.3 mg/kg	Dose-dependent prevention of NT-enhanced ACh release[1]

Signaling Pathways

The interaction between the neurotensin and dopamine systems is a key area of investigation where **SR 142948** is a critical tool. Neurotensin, through NTS1 receptors co-localized on dopamine neurons, can modulate dopamine release and receptor signaling. **SR 142948**, by blocking these NTS1 receptors, can prevent the neurotensin-mediated modulation of the dopamine system.

[Click to download full resolution via product page](#)

Caption: **SR 142948** blocks neurotensin's modulation of dopamine release.

Experimental Protocols

Protocol 1: Investigating the Role of Neurotensin Receptors in Amphetamine-Induced Locomotor Sensitization in Rats

This protocol is designed to assess whether blockade of neurotensin receptors with **SR 142948** can prevent the development of behavioral sensitization to the psychostimulant effects of amphetamine.

Materials:

- **SR 142948**
- d-Amphetamine sulfate
- Sterile saline (0.9% NaCl)
- Vehicle for **SR 142948** (e.g., 5% Tween 80 in sterile water)

- Adult male Sprague-Dawley rats (250-300 g)
- Stereotaxic apparatus
- Intracranial infusion pumps and cannulae
- Locomotor activity chambers

Procedure:

- Animal Preparation and Surgery:
 - Acclimatize rats to the housing facility for at least one week before surgery.
 - Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
 - Secure the rat in a stereotaxic apparatus.
 - Implant bilateral guide cannulae aimed at the ventral tegmental area (VTA). Stereotaxic coordinates for the VTA in rats are approximately: AP -5.8 mm, ML \pm 0.6 mm, DV -8.4 mm from bregma.
 - Allow at least one week for recovery from surgery.
- Drug Preparation:
 - Prepare d-amphetamine sulfate in sterile saline at a concentration of 1 mg/mL for intraperitoneal (i.p.) injection.
 - Prepare **SR 142948** in vehicle for intra-VTA microinjection. A typical concentration is 1 μ g/ μ L.
- Experimental Design (Sensitization Phase):
 - Divide the animals into four groups: (1) Vehicle (intra-VTA) + Saline (i.p.), (2) Vehicle (intra-VTA) + Amphetamine (i.p.), (3) **SR 142948** (intra-VTA) + Amphetamine (i.p.), (4) **SR 142948** (intra-VTA) + Saline (i.p.).

- On alternating days for a total of 5 injection days, administer the intra-VTA infusions followed by the i.p. injections.
- Intra-VTA Infusion: Infuse either vehicle or **SR 142948** (e.g., 1 µg in 1 µL per side) bilaterally into the VTA over 2 minutes. Leave the injectors in place for an additional minute to allow for diffusion.
- Systemic Injection: 10 minutes after the intra-VTA infusion, administer either saline or d-amphetamine (1 mg/kg, i.p.).
- Immediately after the i.p. injection, place the rat in a locomotor activity chamber and record activity for 60 minutes.

- Drug-Free Period:
 - After the sensitization phase, leave the animals undisturbed in their home cages for a 7-day withdrawal period.
- Challenge Day:
 - On the challenge day, administer a systemic injection of d-amphetamine (1 mg/kg, i.p.) to all animals.
 - Immediately place the rats in the locomotor activity chambers and record activity for 60 minutes.
- Data Analysis:
 - Analyze the locomotor activity data (e.g., total distance traveled, stereotypy counts) using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the response to the amphetamine challenge between the different pretreatment groups.

[Click to download full resolution via product page](#)

Caption: Workflow for amphetamine sensitization study.

Protocol 2: Assessing the Effect of **SR 142948** on MDMA-Induced Behavioral Changes in Mice

This protocol outlines a method to determine if pretreatment with **SR 142948** can attenuate the behavioral effects of 3,4-methylenedioxymethamphetamine (MDMA), such as hyperlocomotion and changes in social interaction.

Materials:

- **SR 142948**
- MDMA hydrochloride
- Sterile saline (0.9% NaCl)
- Vehicle for **SR 142948** (e.g., 0.5% methylcellulose in water)
- Adult male C57BL/6 mice (20-25 g)
- Open field arenas
- Social interaction chambers

Procedure:

- Animal Acclimation:
 - Acclimatize mice to the housing and testing rooms for at least one week.
- Drug Preparation:
 - Dissolve MDMA hydrochloride in sterile saline to a concentration of 2 mg/mL for subcutaneous (s.c.) injection.
 - Suspend **SR 142948** in vehicle for oral gavage (p.o.) administration. A typical dose is 1 mg/kg.

- Experimental Design:
 - Use a between-subjects design with four groups: (1) Vehicle (p.o.) + Saline (s.c.), (2) Vehicle (p.o.) + MDMA (s.c.), (3) **SR 142948** (p.o.) + MDMA (s.c.), (4) **SR 142948** (p.o.) + Saline (s.c.).
 - Administer **SR 142948** (1 mg/kg) or vehicle by oral gavage 60 minutes before the s.c. injection.
 - Administer MDMA (10 mg/kg) or saline subcutaneously.
- Behavioral Testing:
 - Open Field Test: Immediately after the s.c. injection, place the mouse in the center of an open field arena (e.g., 40 x 40 cm). Record locomotor activity (distance traveled, rearing frequency) for 30 minutes using an automated tracking system.
 - Social Interaction Test: Alternatively, 30 minutes after the s.c. injection, place the test mouse in a three-chambered social interaction apparatus. In one side chamber, place a novel, unfamiliar mouse (stranger 1). In the other side chamber, place a novel object. Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the stranger mouse versus the object.
- Data Analysis:
 - Analyze locomotor activity data and social interaction data using two-way ANOVA to determine the effects of **SR 142948** and MDMA.

Protocol 3: Evaluation of **SR 142948**'s Effect on Antipsychotic-Induced Changes in ERK1/2 Phosphorylation

This protocol describes an ex vivo experiment to investigate if **SR 142948** can modulate the effects of a typical antipsychotic, haloperidol, on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in the striatum.

Materials:

- **SR 142948**
- Haloperidol
- Saline (0.9% NaCl)
- Vehicle for **SR 142948**
- Adult male Wistar rats (200-250 g)
- Tissue homogenization buffer with phosphatase and protease inhibitors
- BCA protein assay kit
- SDS-PAGE and Western blotting equipment and reagents
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Animal Treatment:**
 - Divide rats into four groups: (1) Vehicle + Saline, (2) Vehicle + Haloperidol, (3) **SR 142948** + Haloperidol, (4) **SR 142948** + Saline.
 - Administer **SR 142948** (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes prior to haloperidol or saline injection.
 - Administer haloperidol (e.g., 0.5 mg/kg, i.p.) or saline.
 - 30 minutes after the second injection, humanely euthanize the animals and rapidly dissect the striatum on ice.
- **Tissue Processing and Western Blotting:**

- Homogenize the striatal tissue in ice-cold lysis buffer.
- Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

• Data Analysis:

- Quantify the band intensities using densitometry software.
- Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal.
- Analyze the data using two-way ANOVA.

[Click to download full resolution via product page](#)

Caption: Workflow for ERK1/2 phosphorylation analysis.

Conclusion

SR 142948 is a powerful pharmacological tool for elucidating the role of the neuropeptide system in modulating the effects of various psychoactive drugs. The protocols provided here offer a framework for investigating these interactions at both the behavioral and molecular levels. Researchers should optimize dosages and time courses for their specific experimental conditions. Careful consideration of animal models, routes of administration, and behavioral paradigms is crucial for obtaining robust and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: SR 142948 in Combination with Pharmacological Agents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663775#protocol-for-sr-142948-in-combination-with-other-pharmacological-agents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com